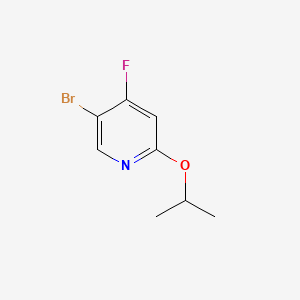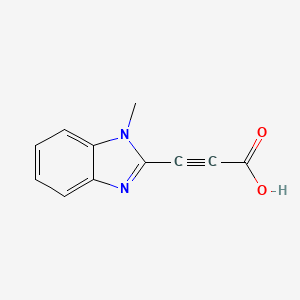
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is a synthetic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-methyl-1-piperidinyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine typically involves the following steps:
Nitration: The nitro group is introduced at the 3-position through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Piperidinylation: The 4-methyl-1-piperidinyl group is introduced at the 2-position through nucleophilic substitution using 4-methylpiperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 5-Bromo-2-(4-methyl-1-piperidinyl)-3-aminopyridine.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-methyl-1-piperidinyl)aniline: Similar structure but with an amino group instead of a nitro group.
5-Bromo-2-(4-methyl-1-piperidinyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-2-(4-methyl-1-piperidinyl)-3-chloropyridine: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is unique due to the presence of both a nitro group and a piperidinyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14BrN3O2 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
5-bromo-2-(4-methylpiperidin-1-yl)-3-nitropyridine |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(15(16)17)6-9(12)7-13-11/h6-8H,2-5H2,1H3 |
Clé InChI |
HEXOVYPZGHNTEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)

![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
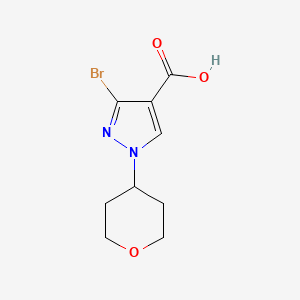


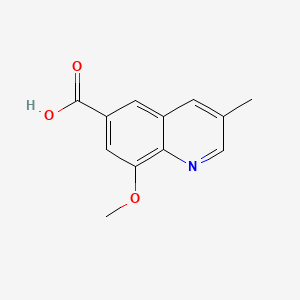
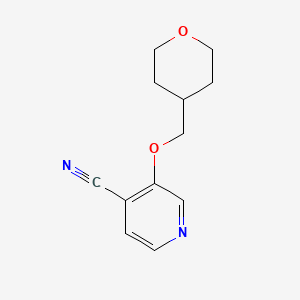
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)

